molecular formula C15H13N5O2S B4502124 N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide

N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide

Cat. No.: B4502124
M. Wt: 327.4 g/mol
InChI Key: AVLOTZKKFIVJGV-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide is a useful research compound. Its molecular formula is C15H13N5O2S and its molecular weight is 327.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylthio)acetamide is 327.07899585 g/mol and the complexity rating of the compound is 450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Docking

  • Synthesis and Molecular Docking of Pyridine Derivatives : A study by Flefel et al. (2018) explored the synthesis of novel pyridine derivatives, including triazolopyridine and pyridotriazine derivatives, which showed moderate to good binding energies on target proteins, indicating potential applications in drug design (Flefel et al., 2018).

Insecticidal Applications

  • Insecticidal Assessment Against Cotton Leafworm : A 2017 study by Fadda et al. demonstrated that synthesized heterocycles, including triazolopyridines, exhibited insecticidal properties against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Antiviral Activity

  • Anti-HAV Activity : Research conducted by Shamroukh and Ali (2008) on triazolopyridazine derivatives indicated promising antiviral activity against the hepatitis A virus (Shamroukh & Ali, 2008).

Anticancer Applications

  • Anticancer Effects : Modification of a triazolopyridine compound to include an alkylurea moiety was investigated by Wang et al. (2015), demonstrating potent anticancer effects and reduced toxicity, suggesting applications in cancer treatment (Wang et al., 2015).

Antihistaminic Activity

  • Eosinophil Infiltration Inhibitors : A study by Gyoten et al. (2003) synthesized triazolopyridazine derivatives that exhibited antihistaminic activity and inhibited eosinophil chemotaxis, indicating potential for treating allergic reactions (Gyoten et al., 2003).

Cholinesterase Inhibition

  • Cholinesterase Inhibition Studies : Research by Riaz et al. (2020) on triazole derivatives, including triazolopyridines, showed moderate to good inhibitory activities against enzymes linked to neurodegenerative diseases (Riaz et al., 2020).

Antiasthma Agents

  • Potential Antiasthma Agents : Medwid et al. (1990) prepared triazolopyrimidines with mediator release inhibitory properties, suggesting their utility as antiasthma agents (Medwid et al., 1990).

Metabolite Profiling

  • Species-Specific Metabolism : A study on the metabolism of SGX523, a compound structurally similar to N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylthio)acetamide, by Diamond et al. (2010) revealed insights into species-dependent toxicity and the importance of metabolic evaluations in drug development (Diamond et al., 2010).

Synthesis and Structure Analysis

  • Synthesis and Structural Elucidation : Ibrahim and Behbehani (2014) focused on the synthesis of pyridazin-3-one derivatives, which are related to triazolopyridazines, providing insights into their structural properties and potential pharmaceutical applications (Ibrahim & Behbehani, 2014).

Antitumor Activity

  • Synthesis of Antitumor Agents : Research by Abdallah et al. (2017) on pyridotriazolopyrimidines, closely related to triazolopyridazines, revealed their potential as antitumor agents (Abdallah et al., 2017).

Properties

IUPAC Name

N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2S/c1-10(21)11-3-2-4-12(7-11)17-14(22)8-23-15-6-5-13-18-16-9-20(13)19-15/h2-7,9H,8H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLOTZKKFIVJGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN3C=NN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.